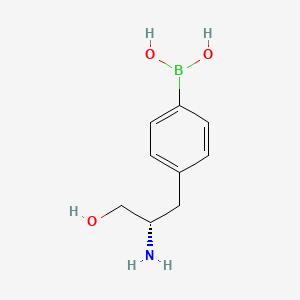

p-Boronophenylalaninol

Description

Properties

CAS No. |

299157-80-5 |

|---|---|

Molecular Formula |

C9H14BNO3 |

Molecular Weight |

195.03 g/mol |

IUPAC Name |

[4-[(2S)-2-amino-3-hydroxypropyl]phenyl]boronic acid |

InChI |

InChI=1S/C9H14BNO3/c11-9(6-12)5-7-1-3-8(4-2-7)10(13)14/h1-4,9,12-14H,5-6,11H2/t9-/m0/s1 |

InChI Key |

PXLCSHVXTZAPBB-VIFPVBQESA-N |

SMILES |

B(C1=CC=C(C=C1)CC(CO)N)(O)O |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@@H](CO)N)(O)O |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(CO)N)(O)O |

Synonyms |

oronophenylalaninol p-boronophenylalaninol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for P Boronophenylalaninol and Its Analogs

Stereoselective Synthesis Approaches to Enantiomerically Pure p-Boronophenylalaninol

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure forms is of paramount importance. These approaches ensure the production of the desired stereoisomer, which can lead to improved efficacy and reduced off-target effects. Stereoselective synthesis aims to control the formation of new stereocenters during a chemical reaction. thieme.de

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, ketones, and imines to produce chiral compounds. wikipedia.org This method has been successfully applied to the synthesis of L-p-boronophenylalanine (L-BPA), the direct precursor to L-p-boronophenylalaninol.

A notable approach involves the direct enantioselective synthesis of L-BPA by the asymmetric hydrogenation of a prochiral α,β-unsaturated α-amino acid derivative. iaea.orgnptel.ac.in This reaction utilizes a chiral rhodium catalyst complexed with a diphosphine ligand. Researchers have screened various commercially available diphosphine ligands for their ability to induce chirality in the reduction of the substrate. The ligand R-Prophos was found to be effective for the large-scale preparation of L-BPA. iaea.org A key finding was that the boronic acid group on the olefin substrate is well-tolerated by the rhodium diphosphine catalyst, a significant discovery for the synthesis of other boron-containing α-amino acids. iaea.org The resulting enantiomerically pure L-BPA can then be reduced to L-p-boronophenylalaninol.

Table 1: Asymmetric Hydrogenation for L-BPA Synthesis

| Catalyst System | Ligand | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Cationic Rhodium Complex | R-Prophos | Prochiral olefin with boronic acid group | L-p-Boronophenylalanine (L-BPA) | The boronic acid functionality is well-tolerated by the catalyst system. | iaea.org |

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered. wikipedia.orgresearchgate.net This strategy has been effectively used in the synthesis of optically pure L-BPA.

One hybrid process involves enantioselective alkylation using a chiral auxiliary, followed by enzymatic hydrolysis. tandfonline.com In this method, a lithiated chiral auxiliary, (2R)-(–)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine, is reacted with 4-bromomethylbenzeneboronate. tandfonline.com This reaction yields an adduct with a diastereomeric excess. Subsequent hydrolysis steps, including an enzymatic hydrolysis with chymotrypsin (B1334515), afford optically pure L-BPA. tandfonline.com This method is advantageous due to its operational simplicity and fewer reaction steps compared to other reported methods. tandfonline.com Evans oxazolidinones are another class of chiral auxiliaries widely used to control the stereochemistry of aldol (B89426) and alkylation reactions, providing a reliable route to enantiopure products that can serve as precursors to this compound. blogspot.comuvic.ca

Organocatalytic Strategies

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has seen rapid growth and provides a metal-free alternative for asymmetric synthesis. beilstein-journals.org In the context of synthesizing precursors for this compound, organocatalytic methods can be applied to create key chiral intermediates. For example, Jørgensen–Hayashi-type catalysts have been used for the atroposelective Michael addition to alkynals, creating axially chiral styrenes, demonstrating the power of organocatalysis in controlling complex stereochemistry. beilstein-journals.org While direct organocatalytic routes to this compound are still emerging, the principles can be applied to the asymmetric synthesis of its building blocks.

Development of Novel Precursors and Synthetic Intermediates

The efficiency and practicality of a synthetic route are often dictated by the availability and quality of its starting materials and intermediates. Research has focused on developing novel precursors to streamline the synthesis of this compound and its derivatives.

A key development is the synthesis of [¹⁰B]pinacolborane from commercially available [¹⁰B]boric acid. google.com This novel precursor provides an efficient entry point for introducing the medically important ¹⁰B isotope into the target molecule. The strategy involves synthesizing [¹⁰B]pinacolborane, which is then used in subsequent steps to produce [¹⁰B]-L-BPA, ensuring high isotopic incorporation and facilitating large-scale production. google.com

For the synthesis of fluorinated analogs, such as 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), N-tert-butoxycarbonyl-BPA tert-butyl ester (N-Boc-BPA(OBuᵗ)) has been identified as a novel precursor. snmjournals.org The use of this protected precursor in combination with an aprotic solvent like chloroform (B151607) for the fluorination reaction with [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF) significantly improved the radiochemical yield compared to traditional methods that use protic solvents. snmjournals.org

Optimization of Reaction Conditions for Scalable and Efficient Production

Transitioning a synthetic route from laboratory scale to industrial production requires meticulous optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. Key parameters that are often optimized include solvent, temperature, catalyst loading, and reaction time. nih.gov

For instance, in the synthesis of L-BPA via enantioselective alkylation and enzymatic hydrolysis, the removal of the D-valine methyl ester byproduct was achieved by distillation, and the final hydrolysis of the methyl ester of L-BPA was optimized using chymotrypsin at pH 5.0 to yield optically pure L-BPA. tandfonline.com

In other related syntheses, such as the transformation of aryl boronic acids into primary amines, a critical step for creating the amino acid backbone, systematic screening of solvents and reagents is performed. researchgate.net For example, studies have shown that for certain amination reactions, dichloroethane (DCE) can be a superior solvent, and the addition of trifluoroacetic acid (TFA) can enhance the reaction rate and yield. researchgate.net Modern approaches even leverage machine learning and Bayesian optimization to more rapidly identify optimal reaction conditions from a vast parameter space, reducing the need for extensive and time-consuming experimentation. nih.gov

Table 2: Example of Reaction Condition Optimization

| Reaction Step | Parameter Optimized | Original Condition | Optimized Condition | Result | Reference |

|---|---|---|---|---|---|

| Amination of Phenylboronic Acid | Solvent | TFE | Dichloroethane (DCE) | Enhanced yield | researchgate.net |

| Amination of Phenylboronic Acid | Acid Additive | None | Trifluoroacetic acid (TFA) | Improved conversion and shorter reaction time | researchgate.net |

Derivatization Strategies for Structural Modification

To improve the properties of this compound, such as solubility, tumor targeting, or utility as a diagnostic probe, various derivatization strategies have been developed. These strategies involve modifying the core structure to create a library of analogs.

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for this purpose. mdpi.com It allows for the derivatization of peptides containing halogenated phenylalanine residues or those containing p-boronophenylalanine itself. For example, protected 4-iodophenylalanine can be converted to a boronate ester on a solid support and then subjected to Suzuki-Miyaura coupling to introduce a wide range of aryl and heteroaryl moieties. mdpi.com This method is highly effective for creating biaryl-containing peptides. mdpi.com Similarly, the Miyaura borylation reaction is a key step to install the boron functionality in the synthesis of α-methyl-p-boronophenylalanine. nih.gov

Another innovative approach is the synthesis of aza-amino acid analogs, where the α-carbon of the amino acid is replaced by a nitrogen atom. researchgate.net Researchers have successfully synthesized aza-BPA and its ortho and meta isomers. These aza-peptides are of interest for their potential to alter the biological activity and stability of the parent molecule. researchgate.net

Modifying the side chain of this compound allows for the fine-tuning of its properties. A significant amount of research has been dedicated to creating analogs with different substituents on the phenyl ring or modifications to the amino acid backbone.

Examples of such modifications include:

α-Methylation : The synthesis of (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid, an α-methyl analog of BPA, has been achieved. nih.govchiba-u.jp The key steps involved an enantioselective alkylation of an N-protected alanine (B10760859) ester using a Maruoka catalyst and a Miyaura borylation to introduce the boron group. nih.gov

Trifluoromethylation : Trifluoromethylated derivatives of p-boronophenylalanine and this compound have been synthesized. researchgate.net The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity and allows the compound to be used as a ¹⁹F NMR probe for imaging purposes. researchgate.net

Isomeric Analogs : 3-Borono-L-phenylalanine (3-BPA), a positional isomer of the standard 4-BPA, has been synthesized and evaluated. nih.gov This isomer exhibits significantly higher water solubility, which could simplify drug formulation. nih.gov

Benzoxaborole Analogs : Novel phenylalanine analogs containing a benzoxaborole ring have been developed. researchgate.net These compounds also show improved water solubility at physiological pH, making them promising candidates for BNCT. researchgate.net

These derivatization strategies highlight the chemical versatility of the p-boronophenylalanine scaffold and the continuous effort to develop second-generation agents with superior properties.

Introduction of Fluorinated and Other Functional Groups for Multimodal Probes

The development of multimodal probes derived from this compound and its parent compound, p-boronophenylalanine (BPA), is a critical area of research aimed at enhancing the efficacy of Boron Neutron Capture Therapy (BNCT). By incorporating specific functional groups, particularly fluorine isotopes, these probes can be used for non-invasive imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), allowing for real-time monitoring of the boron carrier's biodistribution and concentration in tumor tissues. mdpi.comamegroups.org This capability is crucial for treatment planning and predicting the therapeutic outcome of BNCT. amegroups.orgresearchgate.net

The primary strategy involves labeling BPA or its derivatives with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), to create a PET tracer. mdpi.comunito.it The resulting compound, 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA), serves as a surrogate for the therapeutic agent ¹⁰B-BPA, enabling the visualization of its accumulation in tumors. d-nb.infonih.gov The rationale is that the fluorinated analog will mimic the pharmacokinetic profile of the non-fluorinated drug. researchgate.net Correlative microscopy studies have provided direct evidence that fluorine and boron from fluorinated BPA are co-compartmentalized within cells, supporting the validity of using ¹⁸F-FBPA as a probe for ¹⁰B-BPA. nih.gov

Synthesis of Fluorinated Analogs for PET Imaging

The radiosynthesis of ¹⁸F-FBPA has evolved through several methods, primarily relying on electrophilic substitution. nih.gov

First-Generation Synthesis: The initial synthesis involved the production of carrier-added ¹⁸F-F₂ gas via the ²⁰Ne(d,α)¹⁸F nuclear reaction. nih.gov This gas was then converted to ¹⁸F-acetylhypofluorite, which was used to fluorinate ¹⁰B-BPA directly. nih.govgoogle.com This method required a cyclotron with significant deuteron (B1233211) beam energy and resulted in limited activity yields (440–1200 MBq) and low molar activities (20–130 MBq/µmol). d-nb.infonih.gov

The development of nucleophilic fluorination methods is anticipated as a third-generation approach to synthesize ¹⁸F-FBPA, which could further enhance its availability and utility. d-nb.info

Synthesis of Fluorinated Analogs for MRI

Beyond PET, fluorine-19 (¹⁹F) has been incorporated into BPA analogs to create probes for MRI. researchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a suitable nucleus for MRI-based detection. unito.it Researchers have synthesized trifluoromethylated derivatives of both p-boronophenylalanine and its alcohol form, this compound, to serve as dual-purpose agents for ¹⁹F MRI and BNCT. researchgate.net

In one study, p-boronophenylalanine and this compound with a trifluoromethyl group were synthesized and evaluated with ¹⁹F NMR measurements. researchgate.net This demonstrates the feasibility of creating compounds that contain both a ¹⁰B atom for therapy and a ¹⁹F-containing group for imaging within a single molecule. unito.itresearchgate.net The synthesis of ¹⁹F-labelled, ¹⁰B-enriched p-boronophenylalanine-fructose complex ((¹⁹F-BPA-fr)) has also been optimized, and its properties have been extensively studied using multi-nuclear Magnetic Resonance Spectroscopy (MRS) and ¹⁹F MRI in phantom studies, suggesting that in vivo studies are feasible. researchgate.netresearchgate.net

Introduction of Other Functional Groups

While fluorination is the most prominent strategy, other functional groups and moieties are being explored to create advanced multimodal probes. These include conjugation to nanoparticles, such as gold nanoparticles or boronsomes, which can be functionalized with fluorescent dyes (like FITC) or other imaging agents (like ⁶⁴Cu for PET imaging) in addition to the boron-containing compound. acs.orgjkslms.or.kr The goal is to develop theranostic agents that combine diagnostic imaging capabilities with therapeutic action in a single platform. semanticscholar.orgnih.gov For instance, the boronic acid group itself can be used as a chemical handle to attach the molecule to other platforms or to create stimuli-responsive systems for targeted drug delivery. semanticscholar.orgresearchgate.net

Table 1: Fluorinated p-Boronophenylalanine Analogs for Multimodal Imaging

| Compound/Analog Name | Functional Group | Imaging Modality | Key Research Finding | Citation(s) |

| 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) | ¹⁸F | PET | Serves as an effective in vivo probe to predict the accumulation of ¹⁰B-BPA for BNCT planning. researchgate.netd-nb.info | researchgate.netd-nb.info |

| [¹⁰B]-2,6-difluoro-4-boronophenylalanine | ¹⁹F | MRI/MRS | Studied for in vitro boron accumulation in various cancer cell lines. mdpi.com | mdpi.com |

| Trifluoromethylated this compound | -CF₃, ¹⁰B | ¹⁹F MRI | Synthesized to act as a novel compound for combined MRI and BNCT applications. researchgate.net | researchgate.net |

| ¹⁹F-labelled, ¹⁰B-enriched p-boronophenylalanine-fructose complex ((¹⁹F-BPA-fr)) | ¹⁹F, Fructose (B13574) | ¹⁹F MRI/MRS | Optimized synthesis and phantom studies confirmed feasibility for in vivo ¹⁹F NMR studies. researchgate.net | researchgate.net |

Chemical Reactivity and Complexation Chemistry of P Boronophenylalaninol

Interactions with Polyols and Saccharides

The boronic acid group of p-boronophenylalaninol readily interacts with compounds containing cis-diol functionalities, such as polyols and saccharides, to form five- or six-membered cyclic esters. This complexation is a pH-dependent process. google.com The formation of these complexes is crucial as it significantly enhances the aqueous solubility of this compound, which is otherwise poorly soluble at physiological pH. nih.govallenpress.com

A variety of polyols and carbohydrates have been shown to form complexes with p-boronophenylalanine (a closely related compound), including sorbitol, mannitol (B672), dulcitol, xylitol, adonitol, and threitol, as well as monosaccharides and disaccharides like fructose (B13574), sorbose, ribose, galactose, glucose, and mannose. google.com The strength of this complex formation varies depending on the specific polyol or saccharide.

Formation of this compound-Fructose Complexes

Fructose has been identified as a particularly effective complexing agent for p-boronophenylalanine, forming a strong and stable complex. oup.com This interaction significantly increases the solubility of p-boronophenylalanine, with reports indicating solubility can be increased up to 60 g/liter . allenpress.com The complexation process is pH-dependent; to facilitate the dissolution of p-boronophenylalanine with fructose, the pH is typically raised to around 10 and then readjusted to a physiological pH of approximately 7.4. google.comgoogle.com

Studies using 11B-NMR and UV spectroscopy have been employed to determine the complex formation constants (log K) for p-boronophenylalanine with various monosaccharides. At a pH of 7.4, the log K value for the fructose complex was found to be 2.43, which was the highest among the tested monosaccharides, indicating a strong binding affinity. nih.gov For comparison, the log K values for other monosaccharides were 2.19 for mannitol, 1.28 for galactose, 1.10 for mannose, and 0.85 for glucose. nih.gov

Table 1: Complex Formation Constants (log K) of p-Boronophenylalanine with Monosaccharides at pH 7.4

| Monosaccharide | log K |

|---|---|

| Fructose | 2.43 |

| Mannitol | 2.19 |

| Galactose | 1.28 |

| Mannose | 1.10 |

| Glucose | 0.85 |

Data sourced from Mori et al., 1989. nih.gov

Spectroscopic Elucidation of Complex Structures

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the structure of p-boronophenylalanine-carbohydrate complexes. 1H NMR studies of the complex with various carbohydrates in D2O buffered at a pD of 7.4 show an upfield shift of the aromatic protons of p-boronophenylalanine. nih.gov This shift is indicative of the boron atom becoming negatively charged and adopting a tetrahedral geometry upon complexation. google.comnih.gov

Specifically for the L-p-boronophenylalanine-fructose complex, 13C NMR spectroscopy, especially with the use of U-13C labeled fructose, has provided detailed structural insights. nih.gov The chemical shifts and 1J(CC) coupling constants are consistent with fructose being in its β-D-fructofuranose form within the complex. nih.gov The data strongly suggests the predominance of a β-D-fructofuranose 2,3,6-(p-phenylalanylorthoboronate) structure. nih.gov In solution, the primary species detected are this complex, free L-p-boronophenylalanine, and fructose. nih.gov

Solution-Phase Chemical Behavior and Stability

The stability of this compound, particularly when complexed with fructose (BPA-F), is a critical factor for its practical applications. The complexation with fructose not only increases solubility but also contributes to the stability of the compound in aqueous solutions. oup.com

Studies on the in vitro stability of the L-p-boronophenylalanine-fructose complex have shown that the complex remains structurally and biologically stable for an extended period. oup.com Over an 11-day test period, 1H NMR analysis of the aromatic protons of the BPA-F samples indicated that the relative intensity of the signals remained at or above 90% of the initial intensity. oup.com While the solutions remained clear and sterile, a slight change in coloration was observed, which is attributed to the Maillard reaction between the amino acid and fructose. oup.com These findings suggest that the BPA-F complex is stable for at least 11 days after preparation. oup.com

The stability of p-boronophenylalanine formulations has also been investigated with other polyols, such as mannitol and sorbitol. researchgate.net A mannitol-based formulation of p-boronophenylalanine, either lyophilized or in solution, demonstrated a temperature and time-dependent stability, with a potential shelf-life of one to four years, respectively. researchgate.net Similarly, p-boronophenylalanine in a sorbitol solution was found to be stable for a longer duration than in a fructose solution. researchgate.net

Table 2: Stability of L-p-Boronophenylalanine-Fructose Complex over 11 Days

| Time Point | Visual Appearance | Sterility | 1H NMR Signal Intensity |

|---|---|---|---|

| Day 0 | Clear | Sterile | 100% |

| Day 11 | Clear, slight color change | Sterile | ≥ 90% of initial |

Data based on findings from Auterinen et al., 2005. oup.com

Reactivity with Reactive Oxygen and Nitrogen Species in Model Systems

The interaction of this compound with reactive oxygen species (ROS) and reactive nitrogen species (RNS) is an area of interest due to the potential for oxidative or nitrosative stress in biological environments. Boronic acids, in general, are known to react with certain ROS.

Arylboronates can undergo oxidation in the presence of hydrogen peroxide (H2O2) in alkaline solutions. nih.gov This reactivity has been harnessed in the development of fluorescent probes for detecting H2O2. nih.gov While specific studies on the direct reaction of this compound with a broad range of ROS and RNS in model systems are not extensively detailed in the provided context, the fundamental reactivity of the boronic acid group suggests potential interactions.

ROS, such as superoxide (B77818) anion (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH), are highly reactive molecules that can cause oxidative damage to various biomolecules. mdpi.communi.cz Similarly, RNS, which include compounds derived from nitric oxide, can induce nitrosative stress. nih.gov The boronic acid moiety of this compound could potentially be a target for these reactive species. The oxidation of the carbon-boron bond by potent oxidants can lead to the formation of a phenol (B47542) and boric acid. The susceptibility of this compound to such reactions under various conditions warrants further investigation to fully understand its chemical behavior in complex environments where ROS and RNS are present.

Sophisticated Spectroscopic and Structural Elucidation of P Boronophenylalaninol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of p-Boronophenylalaninol, offering a detailed atom-by-atom view of the molecule's framework.

The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons within the molecule. The aromatic protons on the phenyl ring typically appear as a set of doublets due to ortho- and meta-coupling. The protons ortho to the boronic acid group are expected to resonate at a different chemical shift compared to those meta to it, reflecting the electron-withdrawing nature of the B(OH)₂ group.

The aliphatic protons of the alaninol backbone exhibit characteristic multiplets. The methine proton (CH-NH₂) is coupled to the adjacent methylene (B1212753) protons (CH₂-Ph and CH₂-OH), resulting in a complex splitting pattern. Similarly, the diastereotopic methylene protons of the CH₂OH group are coupled to the methine proton, each giving rise to a distinct signal. The chemical shifts of these protons are influenced by the neighboring amino and hydroxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to B(OH)₂) | 7.6 - 7.8 | Doublet |

| Aromatic (meta to B(OH)₂) | 7.2 - 7.4 | Doublet |

| CH-NH₂ | 3.2 - 3.5 | Multiplet |

| CH₂-Ph | 2.8 - 3.1 | Multiplet |

| CH₂-OH | 3.6 - 3.9 | Multiplet |

Note: Predicted values are based on analogous compounds and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions.

¹¹B NMR spectroscopy is a powerful tool for directly probing the environment of the boron atom. In this compound, the boron atom is in a trigonal planar (sp²) hybridization state as part of the boronic acid functional group. This typically results in a broad signal in the ¹¹B NMR spectrum in the range of 25-35 ppm. rsc.orgnsf.govhuji.ac.ilsdsu.edu The chemical shift is sensitive to the electronic environment and can be influenced by solvent and pH. Formation of a boronate ester by reaction with a diol would result in a significant upfield shift to approximately 5-15 ppm, indicative of a change to a tetrahedral (sp³) hybridization state. nsf.gov

Table 2: Representative ¹¹B NMR Chemical Shifts for Arylboronic Acids

| Boron Environment | Chemical Shift (δ, ppm) |

| Arylboronic Acid (sp²) | 25 - 35 |

| Arylboronate Ester (sp³) | 5 - 15 |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each chemically distinct carbon atom gives rise to a separate signal. The aromatic carbons exhibit signals in the downfield region (120-140 ppm), with the carbon directly attached to the boron atom (ipso-carbon) showing a characteristic chemical shift. The aliphatic carbons of the alaninol side chain resonate at higher field.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-B | ~135 |

| Aromatic CH (ortho to B(OH)₂) | ~134 |

| Aromatic CH (meta to B(OH)₂) | ~128 |

| C-ipso (attached to side chain) | ~140 |

| CH-NH₂ | ~55 |

| CH₂-Ph | ~40 |

| CH₂-OH | ~65 |

Note: Predicted values are based on analogous compounds and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated derivatives of this compound. The introduction of fluorine atoms into the phenyl ring can serve as a sensitive probe for studying molecular interactions and for in vivo imaging. The chemical shifts of the fluorine atoms are highly dependent on their position relative to the boronic acid and alaninol substituents. ¹⁹F NMR can be used to confirm the regiochemistry of fluorination and to study conformational changes in the molecule. thermofisher.combiophysics.orgwikipedia.orgorganicchemistrydata.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. In techniques such as electrospray ionization (ESI), the molecule is typically observed as its protonated form [M+H]⁺. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, yielding a characteristic pattern of daughter ions. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O) from the boronic acid and alcohol moieties, loss of ammonia (B1221849) (NH₃) from the amino group, and cleavage of the C-C bonds in the alaninol side chain. Analysis of these fragments allows for the confirmation of the connectivity of the different functional groups within the molecule.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M+H]⁺ | Protonated molecule |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - NH₃]⁺ | Loss of ammonia |

| [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| [C₇H₇B(OH)₂]⁺ | Phenylboronic acid fragment |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and torsional angles.

The crystal structure of the closely related L-p-boronophenylalanine (L-BPA) reveals an extensive network of hydrogen bonds. semanticscholar.org It is expected that this compound would exhibit a similar packing arrangement, with intermolecular hydrogen bonds involving the boronic acid hydroxyl groups, the amino group, and the alcohol hydroxyl group. These interactions play a crucial role in stabilizing the crystal lattice and influence the molecule's physical properties, such as solubility and melting point. The boronic acid group can also participate in dimeric or trimeric structures through intermolecular dehydration in the solid state.

Advanced Chromatographic Methods for Purity and Isomeric Assessment

The structural complexity and the presence of a chiral center in this compound demand advanced chromatographic strategies for a comprehensive assessment of its purity and the separation of its enantiomers. These methods are crucial for quality control and for understanding the biological activity of the individual isomers.

High-Performance Liquid Chromatography (HPLC) with Coupled Detection

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both purity determination and the separation of its stereoisomers. The versatility of HPLC lies in the wide array of stationary phases, mobile phases, and detectors that can be tailored to the specific analytical challenge.

For the analysis of boronophenylalanine (BPA), a closely related compound, reversed-phase HPLC methods have been successfully developed. These methods often employ a pre-column derivatization step with agents like o-phthalaldehyde (B127526) (OPA) to introduce a fluorescent tag, enabling highly sensitive fluorimetric detection. nih.govresearchgate.net A similar approach can be adapted for this compound, leveraging the primary amine group for derivatization.

The assessment of isomeric purity is a critical aspect of this compound's characterization. Chiral HPLC is the method of choice for separating the L- and D-enantiomers. nih.gov This can be achieved through two primary strategies: the use of a chiral stationary phase (CSP) or the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. The selection of the appropriate chiral selector or derivatizing agent is empirical and depends on the specific molecular interactions between the analyte and the chiral environment. sigmaaldrich.com

A study on the potential of this compound as a boron carrier in boron neutron capture therapy explicitly investigated its L- and D-enantiomers, highlighting the importance of isomeric separation in evaluating the biological activity of this compound. nih.gov While the specific HPLC conditions were not detailed in this particular study, it underscores the necessity of such separations.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound (Hypothetical Data Based on Related Compounds)

| Parameter | Purity Analysis (Reversed-Phase) | Isomeric Analysis (Chiral) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water/buffer | Isocratic mixture of hexane (B92381) and ethanol (B145695) with an additive |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm or Fluorescence (with derivatization) | UV at 220 nm |

| Temperature | 25 °C | 20 °C |

This table presents hypothetical data based on common practices for similar compounds and is for illustrative purposes only. Actual parameters would require experimental optimization.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) Coupling

To specifically and accurately quantify the boron content in this compound, Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is an indispensable technique. uii.ac.idresearchgate.net ICP-OES offers high sensitivity and is an element-specific detection method, making it ideal for the determination of boron in complex matrices. nih.govresearchgate.net

The hyphenation of HPLC with ICP-OES (HPLC-ICP-OES) provides a powerful analytical tool for the speciation of boron-containing compounds. researchgate.net In this setup, the HPLC system separates the different chemical species, including this compound and any boron-containing impurities. The eluent from the HPLC column is then introduced directly into the plasma of the ICP-OES instrument. The ICP-OES then measures the emission of light from the excited boron atoms, allowing for the quantification of boron in each separated peak.

This coupled technique is particularly valuable for:

Confirming the identity of boron-containing peaks: By monitoring the boron-specific emission wavelength, one can confirm that a chromatographic peak corresponds to a boron-containing compound.

Quantifying boron in different species: It allows for the determination of the boron concentration in the parent compound as well as in any related impurities or degradation products.

Assessing the purity of the compound from a boron perspective: It can detect and quantify boron-containing impurities that may not be readily detectable by other methods like UV-Vis spectroscopy.

Table 2: Typical ICP-OES Parameters for Boron Determination

| Parameter | Setting |

| RF Power | 1.2 - 1.5 kW |

| Plasma Gas Flow | 12 - 15 L/min |

| Auxiliary Gas Flow | 0.5 - 1.0 L/min |

| Nebulizer Gas Flow | 0.6 - 0.8 L/min |

| Wavelength | 249.773 nm or 249.678 nm |

| Viewing Mode | Axial or Radial |

These parameters are typical for boron analysis and may require optimization based on the specific instrument and sample matrix.

Mechanistic Research on P Boronophenylalaninol S Interactions in Biological Models Non Clinical Focus

Investigating Cellular Uptake Mechanisms and Transporter Affinity

The cellular uptake of p-boronophenylalanine (BPA), a compound structurally related to p-boronophenylalaninol, is a critical determinant of its biological activity. Research has primarily focused on its interaction with amino acid transporters, particularly the L-type amino acid transporters (LATs).

The cellular accumulation of p-boronophenylalanine is significantly mediated by the L-type amino acid transporter system, specifically LAT1. researchgate.netresearchgate.netallenpress.com This transporter is often overexpressed in cancer cells to meet their increased metabolic demands for amino acids, making it a key player in the selective uptake of BPA by tumor cells. researchgate.netresearchgate.net Studies have shown that the uptake of BPA is dependent on the expression levels of LAT1 in various cancer cell lines. researchgate.netnih.gov In addition to LAT1, other transporters such as LAT2 and ATB0,+ have also been identified as capable of transporting BPA. nih.govnih.gov While LAT1 is considered the major determinant for BPA uptake at lower concentrations (e.g., 100 μM), the contribution of ATB0,+ becomes more significant at higher concentrations (e.g., 1000 μM). nih.govnih.gov The affinity of these transporters for BPA is comparable to their affinity for endogenous amino acids, suggesting an effective in vivo uptake mechanism. nih.govnih.gov Furthermore, research has indicated that melanin (B1238610) synthesis can be a significant factor in the increased accumulation of p-BPA in melanoma cells, suggesting a potential interplay between transport and other cellular processes. nih.gov

Kinetic analyses have been instrumental in elucidating the dynamics of p-boronophenylalanine transport. Studies using Xenopus oocytes functionally expressing human aromatic amino acid transporters have determined the Michaelis-Menten constant (Km) for BPA transport. nih.govnih.gov These studies revealed that LAT1, LAT2, and ATB0,+ transport BPA with distinct affinities. nih.govnih.gov

| Transporter | Km for p-Boronophenylalanine (µM) |

| LAT1 | 20.3 ± 0.8 |

| LAT2 | 88.3 ± 5.6 |

| ATB0,+ | 137.4 ± 11.7 |

| Data from studies on p-boronophenylalanine transport kinetics. nih.govnih.gov |

The high affinity of LAT1 for BPA underscores its primary role in the uptake of this compound, especially at the lower concentrations often relevant in biological systems. nih.govnih.gov Time-dependent uptake experiments in various cell lines further support the role of these transporters, showing a progressive accumulation of BPA over time. researchgate.net The transport process is also influenced by the presence of other amino acids and the specific cell type, highlighting the complex nature of its cellular entry. researchgate.net

Subcellular Distribution and Localization in Model Cells

Understanding the distribution of boron-containing compounds at the subcellular level is crucial for evaluating their potential biological effects. Advanced imaging techniques have been employed to visualize the localization of p-boronophenylalanine within cells.

Correlative imaging techniques, combining ion microscopy with confocal laser scanning microscopy (CLSM), have provided detailed insights into the subcellular distribution of boron delivered by compounds like p-boronophenylalanine. aacrjournals.orgnih.govresearchgate.net Studies using human glioblastoma T98G cells have revealed the localization of boron in different cellular compartments. aacrjournals.orgnih.govresearchgate.net

By labeling mitochondria with specific fluorescent probes like rhodamine 123, researchers have been able to distinguish the nucleus, a mitochondria-rich perinuclear region, and the remaining cytoplasm. aacrjournals.orgnih.gov These studies have shown that boron from BPA distributes relatively homogeneously within the glioma cell, although some heterogeneity can be observed at the tissue level. nih.gov A notable finding is a lower concentration of boron in the mitochondria-rich perinuclear cytoplasmic region compared to the nucleus and the rest of the cytoplasm. researchgate.net Cryogenic sample preparation techniques have been crucial in these studies to minimize the redistribution of diffusible boron, ensuring the observed localization is physiologically relevant. nih.gov

Interactions with Biological Macromolecules and Biomimetic Systems

The interaction of boronic acid-containing compounds with biological macromolecules is a key aspect of their mechanism of action. The boron atom in these compounds can form reversible covalent bonds with diol-containing molecules, such as those found in carbohydrates and some proteins. researchgate.netresearchgate.net This interaction is fundamental to their biological activity and is being explored in the context of biomimetic systems. iaea.orgstanford.edudntb.gov.ua The ability of surfactants to interact with macromolecules can also influence the behavior of these compounds in biological environments. nih.gov Techniques like small-angle scattering are employed to study these interactions in solution. embl-hamburg.de

Chemical Biology Applications in Designing Molecular Probes

The unique reactivity of the boronic acid group has been harnessed in the field of chemical biology to develop molecular probes. researchgate.net Boronate-based probes are increasingly used for the detection and quantification of biological oxidants like peroxynitrite and hydroperoxides. nih.govfrontiersin.org The design of these probes often involves attaching a boronic acid or a related moiety to a fluorescent reporter molecule. frontiersin.org The interaction of the boronic acid with its target analyte leads to a change in the fluorescence properties of the reporter, enabling detection. frontiersin.org This "turn-on" fluorescence mechanism is a powerful tool for studying redox biology in various chemical, enzymatic, and biological systems. frontiersin.org The development of these molecular tools highlights the versatility of boronic acid chemistry in creating sophisticated probes for biological research. nih.gov

Incorporation into Genetically Encoded Biosensors

The site-specific incorporation of the noncanonical amino acid (ncAA) p-boronophenylalanine (pBoF) into fluorescent proteins (FPs) has enabled the creation of novel, genetically encoded biosensors. nih.gov This approach utilizes genetic code expansion (GCE) technology, which employs engineered tRNA and aminoacyl-tRNA synthetase pairs to introduce ncAAs like pBoF into proteins at specific positions. nih.gov

A notable application of this is the development of a specific, red fluorescent biosensor for uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical nucleotide sugar in metabolic sensing and cell signaling. nih.govacs.orgnih.gov Researchers have engineered a hybrid protein that consists of pBoF, peptide sequences derived from natural lectins, and a circularly permuted red fluorescent protein (cpRFP). nih.govnih.gov This engineered biosensor, named bapaUGAc (boronic acid- and peptide-assisted UDP-GlcNAc sensor), demonstrates how the boronic acid moiety of pBoF can be used for the reversible recognition of diol-containing molecules like UDP-GlcNAc. nih.gov

The design of the bapaUGAc biosensor involved inserting two lectin peptides into the β-bulge of an engineered circularly permuted mApple fluorescent protein, with p-boronophenylalanine positioned nearby to support the recognition of UDP-GlcNAc. chemrxiv.org The genetic encodability of this system allows for straightforward protein engineering to achieve high specificity. nih.govnih.gov The functionality of the bapaUGAc sensor has been characterized both in vitro and in live mammalian cells, where it was successfully expressed in the endoplasmic reticulum (ER) and Golgi apparatus to monitor UDP-GlcNAc levels in response to metabolic and pharmacological disruptions. acs.orgnih.gov

This research has demonstrated the potential to create a new class of specific boronolectins—synthetic lectin mimics—for various carbohydrates. acs.orgnih.gov Furthermore, by combining the red fluorescent bapaUGAc with green fluorescent UDP-GlcNAc sensors that operate on different mechanisms, researchers have been able to simultaneously monitor UDP-GlcNAc level changes in different cellular compartments, such as the ER and the cytosol. acs.orgnih.gov

| Biosensor Component | Function | Source |

| p-Boronophenylalanine (pBoF) | Provides a boronic acid group for reversible binding of diol-containing molecules. | nih.gov |

| Natural Lectin Peptides | Contribute to the specific binding of the target carbohydrate, UDP-GlcNAc. | chemrxiv.org |

| Circularly Permuted RFP | Serves as the fluorescent reporter whose signal changes upon binding of the target molecule. | nih.govnih.gov |

| Genetic Code Expansion (GCE) | Enables the site-specific incorporation of the noncanonical amino acid pBoF into the protein structure. | nih.gov |

Development of Environmentally Activated Prodrugs and Chemical Tools

The unique reactivity of the boronic acid group in p-boronophenylalanine (Bpa) makes it a valuable component for designing environmentally activated prodrugs and chemical tools, particularly in the context of cancer therapy. osu.edu This strategy leverages the distinct biochemical features of the tumor microenvironment (TME), such as elevated levels of hydrogen peroxide (H₂O₂). osu.edu

One promising approach involves the development of a prodrug platform based on genetic code expansion. osu.edu In this system, p-boronophenylalanine is incorporated in place of a bioactive tyrosine residue within a therapeutic protein, such as a nanobody. osu.edu The boronic acid group of Bpa acts as a "caging" group, rendering the protein inactive. osu.edu In the presence of high H₂O₂ concentrations, characteristic of the TME, the carbon-boron bond is oxidatively cleaved, converting the Bpa residue back to a standard tyrosine. osu.edutandfonline.com This conversion uncages the protein, restoring its therapeutic function specifically at the tumor site and thereby minimizing off-target effects. osu.edu

This concept lays the foundation for creating logic-gated immunotherapies that are activated endogenously. osu.edu Research has proposed using this platform for nanobodies targeting receptors like the epidermal growth factor receptor variant III (EGFRvIII), which is associated with malignant brain tumors. osu.edu

The principle of using boronic acids as triggers in prodrugs extends to other chemical tools as well. The carbon-boron bond in boronic acids can be oxidized by various reactive oxygen species (ROS), not just H₂O₂, forming an activated tetrahedral boronate intermediate that leads to the release of a therapeutic agent. tandfonline.com This reactivity has been explored for developing nanomaterial-based boron delivery agents for Boron Neutron Capture Therapy (BNCT), where enhancing the tumor-specific accumulation and retention of boron is crucial. medchemexpress.comresearchgate.net For instance, creating complexes of p-boronophenylalanine with polymers like PEG400 or fructose (B13574) aims to improve its solubility and tumor uptake. researchgate.netresearchgate.net

| Component/Concept | Role in Prodrug/Chemical Tool Development | Source |

| p-Boronophenylalanine (Bpa) | Incorporated into therapeutic proteins as a "caged" amino acid. | osu.edu |

| Tumor Microenvironment (TME) | Provides the environmental trigger (e.g., high H₂O₂) for prodrug activation. | osu.edu |

| Hydrogen Peroxide (H₂O₂) | Oxidizes the boronic acid group, leading to the uncaging of the therapeutic protein. | osu.edutandfonline.com |

| Genetic Code Expansion | Method used to site-specifically incorporate Bpa into the protein sequence. | osu.edu |

| Boron Neutron Capture Therapy (BNCT) | An application where Bpa serves as a boron delivery agent. | medchemexpress.comresearchgate.net |

Theoretical and Computational Chemistry Studies of P Boronophenylalaninol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of p-Boronophenylalaninol. These methods model the electron distribution within the molecule, which is fundamental to its chemical properties and reactivity.

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. wuxiapptec.comnih.gov A smaller gap generally implies higher reactivity. wuxiapptec.com For molecules like this compound, these calculations can predict the most likely sites for electrophilic or nucleophilic attack.

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MESP). MESP maps illustrate the charge distribution across the molecule, visualizing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. avogadro.ccucsb.edu These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with protein residues, which govern molecular recognition processes. mdpi.comproteopedia.org For this compound, the MESP would highlight the electronegative oxygen atoms of the boronic acid group and the alcohol, as well as the electropositive hydrogen atoms, as key sites for interaction.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.5 eV |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. acs.org

A primary application of MD for this compound is conformational analysis. The molecule's structure is not rigid; rotation around its single bonds (sigma bonds) gives rise to various three-dimensional arrangements, or conformers. researchgate.net The key degrees of freedom are the dihedral angles along the molecule's backbone and side chain. researchgate.netresearchgate.net By systematically rotating these angles and calculating the potential energy at each step, a Potential Energy Surface (PES) can be generated. uni-muenchen.deresearchgate.netq-chem.comnih.gov The minima on this surface correspond to the most stable, low-energy conformers of the molecule. Understanding the preferred conformations of this compound is crucial, as the shape of the molecule dictates how it fits into the binding site of a protein.

MD simulations are also used to study the intricate dance between this compound and its biological targets, such as membrane transporters. acs.org By placing the molecule in a simulated environment with the protein, researchers can observe the binding process in atomic detail, analyze the stability of the resulting complex, and identify key interactions that hold the ligand in place.

| Dihedral Angle | Atoms Defining the Angle | Typical Value for Stable Conformer |

|---|---|---|

| φ (phi) | C-N-Cα-C | ~ -60° |

| ψ (psi) | N-Cα-C-N | ~ +120° |

| χ1 (chi1) | N-Cα-Cβ-Cγ | ~ 180° (trans) or ±60° (gauche) |

Docking Studies to Elucidate Receptor/Transporter Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the binding site of another (the receptor, typically a protein). nih.gov This method is essential for understanding how this compound is recognized and taken up by cells.

Studies on the closely related compound, p-boronophenylalanine (BPA), have identified the L-type Amino Acid Transporter 1 (LAT1) as a primary transporter. acs.orgnih.govnih.govresearchgate.net LAT1 is overexpressed in many cancer cells, making it an attractive target for delivering therapeutic agents. Docking studies of phenylalanine derivatives into homology models or cryogenic electron microscopy (cryo-EM) structures of LAT1 have provided detailed pictures of the binding mode. nih.govacs.org These studies reveal that the amino acid backbone (the carboxyl and amino groups) of the ligand forms crucial hydrogen bond interactions with specific residues in the transporter's binding pocket. nih.govacs.org The phenyl ring often engages in hydrophobic or pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding site.

The output of a docking calculation includes a "docking score" or an estimated binding free energy, which provides a quantitative measure of the binding affinity. plos.orgbiorxiv.orgresearchgate.netresearchgate.net A more negative score typically indicates a stronger and more favorable interaction. By comparing the docking scores of different molecules, researchers can rank their potential for binding to a specific target.

Table 3: Key Interacting Residues in the LAT1 Transporter with Phenylalanine-Type Ligands (based on studies of BPA and related compounds)

| LAT1 Residue | Location (Transmembrane Helix, TM) | Type of Interaction |

|---|---|---|

| Ser26, Gly27 | TM1 | Hydrogen bond with ligand amino group |

| Ile140, Gly141 | TM3 | Hydrophobic interactions |

| Phe252 | TM6 | π-π stacking with ligand's phenyl ring |

| Ser342 | TM8 | Hydrogen bond with ligand carboxyl group |

| Asn404 | TM10 | Hydrogen bond interactions |

Predictive Modeling of Chemical Behavior in Complex Environments

Pharmacokinetic models for the related compound BPA have been developed using a two-compartment open model. researchgate.netsnmjournals.orgsnmjournals.orgresearchgate.net This type of model treats the body as a system of interconnected compartments (e.g., a central compartment representing blood and well-perfused tissues, and a peripheral compartment for less-perfused tissues). researchgate.net By fitting the model to experimental data (i.e., blood concentrations measured over time), key parameters can be determined. These include rate constants for elimination (kel), transfer between compartments (k12, k21), and the volume of distribution (Vd), which relates the concentration in the blood to the total amount in the body. snmjournals.orgsnmjournals.org Such models are highly predictive and can be used to simulate different administration scenarios and optimize treatment protocols. researchgate.net

Additionally, computational methods are being developed to predict the chemical stability of compounds. nih.gov These models can assess the likelihood of a molecule like this compound degrading under physiological conditions, which is crucial for ensuring it reaches its target intact. iaea.org

Table 4: Example Pharmacokinetic Parameters from a Two-Compartment Model for p-Boronophenylalanine (BPA) in Humans Note: This data is for the parent compound BPA and serves as a relevant example of predictive modeling outputs. researchgate.netresearchgate.net

| Parameter | Description | Mean Value (± SD) | Units |

|---|---|---|---|

| k12 | Rate constant from central to peripheral compartment | 0.0227 (± 0.0064) | min-1 |

| k21 | Rate constant from peripheral to central compartment | 0.0099 (± 0.0027) | min-1 |

| k10 (kel) | Elimination rate constant from central compartment | 0.0052 (± 0.0016) | min-1 |

| V1 | Volume of distribution of the central compartment | 0.235 (± 0.042) | L/kg |

Future Research Trajectories and Methodological Advancements for P Boronophenylalaninol

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of p-Boronophenylalaninol and its analogues is foundational to its exploration for various applications. While often derived from its parent amino acid, p-boronophenylalanine (BPA), researchers are pursuing more direct, efficient, and diverse synthetic routes.

The development of analogues is a major focus, aiming to enhance properties like water solubility and target specificity. For instance, increasing the hydrophilicity and water solubility of these compounds is a significant goal. nih.gov One strategy involves introducing hydroxyl groups into the molecule's structure. nih.gov The synthesis of p-boronophenylserine, a β-hydroxy derivative of BPA, was achieved from p-[(dihydroxy)boryl]benzaldehyde in four steps, demonstrating a method to incorporate polar functionalities. tandfonline.com This approach increased water solubility nearly five-fold compared to BPA. nih.gov Other novel analogues, such as those incorporating a benzoxaborole ring, have been developed from amino acids to improve water solubility at physiological pH. researchgate.net The synthesis of this compound with a trifluoromethyl group has also been accomplished, allowing for analysis via ¹⁹F NMR. researchgate.net

Table 1: Synthetic Strategies for p-Boronophenylalanine (BPA) Precursors and Analogues

| Starting Material | Key Reaction/Strategy | Product | Reported Yield | Reference |

|---|---|---|---|---|

| p-Formylbenzeneboronic acid & Ethyl isocyanoacetate | Formylaminomethylenation & Catalytic Hydrogenation | D,L-BPA | Good overall yield | tandfonline.comoup.com |

| p-[(Dihydroxy)boryl]benzaldehyde & Ethyl isocyanoacetate | Oxazoline intermediate formation | p-Boronophenylserine (syn-BPS) | 89% (final hydrolysis step) | tandfonline.com |

| L-Tyrosine | Palladium-catalyzed carbon-boron bond formation | Enantiomerically pure L-BPA | - | researchgate.net |

| [¹⁰B]Boric acid | Conversion to [¹⁰B]pinacolborane, then metal-catalyzed reaction | [¹⁰B]-L-BPA | 78% | google.com |

| Amino acids & Aryl boronic acids | One-pot reaction with salicylaldehyde | Boron-containing bioactive scaffolds | - | mdpi.com |

Development of Advanced Analytical Techniques for Trace Analysis and Speciation

The ability to detect and quantify this compound and its metabolites at low concentrations (trace analysis) and to identify their specific chemical forms (speciation) is critical for research and potential applications. analytik-jena.usepa.gov The chemical form of a boron compound can significantly influence its bioavailability, mobility, and toxicity. analytik-jena.us

Several advanced analytical methods are being adapted for boron-containing compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with various detectors for enhanced sensitivity and selectivity. jfda-online.commdpi.com For instance, HPLC with fluorescence detection has been proposed for determining trace boronic acid contaminants. researchgate.net

For ultimate sensitivity, especially in complex biological matrices, coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is common. jfda-online.commdpi.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful technique for elemental analysis, and when coupled with LC (LC-ICP-MS), it becomes a premier tool for speciation analysis, allowing for the separation of different boron species before highly sensitive elemental detection. analytik-jena.us

Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool. While ¹⁰B and ¹¹B nuclei present challenges due to their quadrupole moments, proton NMR (¹H NMR) has been successfully used to detect and quantify p-boronophenylalanine-fructose complexes in biological samples, demonstrating a linear signal response with concentration. nih.gov This suggests its feasibility for this compound analysis. Furthermore, the synthesis of fluorinated analogues opens the door for ¹⁹F NMR studies, which can offer a highly sensitive and specific analytical window. researchgate.net

Table 2: Advanced Analytical Techniques for Boron-Containing Compounds

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| HPLC with Fluorescence Detection | Trace analysis of boronic acids | High sensitivity for fluorescent derivatives | researchgate.net |

| LC-MS/MS | Quantification in biological matrices | High sensitivity and selectivity, structural confirmation | jfda-online.com |

| LC-ICP-MS | Speciation analysis | Separates different chemical forms, highly sensitive elemental detection | analytik-jena.us |

| ¹H NMR Spectroscopy | Quantification in biological samples | Non-invasive, provides structural information | nih.gov |

| Secondary Ion Mass Spectrometry (SIMS) | Subcellular distribution imaging | High spatial resolution (nanometer scale), isotopic labeling | researchgate.net |

Innovative Applications in Chemical Biology and Material Science

The unique chemical properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, make this compound and its analogues attractive for various innovative applications.

In chemical biology , the primary focus has been on Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. kyoto-u.ac.jp this compound (BPA-ol) was developed as a potential boron delivery agent for BNCT. nih.gov Studies have evaluated its effectiveness, noting that while it showed marked efficacy, it also displayed a sensitivity difference between total and quiescent tumor cells, similar to its precursor, BPA. nih.gov The development of analogues with improved water solubility and tumor selectivity is a key goal in this area. nih.govacs.org Beyond BNCT, the boronic acid moiety is a versatile functional group. It can act as a "warhead" for enzyme inhibition, as seen in FDA-approved drugs like Bortezomib (B1684674), by forming a stable adduct with active site serine residues. acs.orgmdpi.com This opens possibilities for designing this compound-based inhibitors for various proteases. Boronic acids are also used as probes and in bioconjugation, for example, to enhance the binding affinity of peptides to targets like sialic acid. researchgate.net

In material science , the boronic acid functional group serves as a versatile building block. Boronic acids are crucial components in the synthesis of Covalent Organic Frameworks (COFs) and are used as molecular receptors for sugars and other diols. researchgate.net This functionality allows for the creation of "smart" materials that can respond to the presence of specific molecules, such as glucose. This compound could be incorporated into polymers to create sensors or drug delivery systems. researchgate.net For example, Molecularly Imprinted Polymers (MIPs) have been synthesized using the related L-phenylalanine as a template, suggesting that MIPs specific to this compound could be developed for use as selective delivery systems. mdpi.com The functionalization of quantum dots with boric acid to create fluorescent sensors is another promising area, providing a new avenue for sensor development that could be adapted for this compound. researchgate.net

Challenges and Opportunities in Boron-Containing Amino Alcohol Research

The field of boron-containing amino alcohols, including this compound, is filled with both significant hurdles and promising opportunities.

Challenges:

Water Solubility: A primary challenge is the often-low water solubility of these compounds at physiological pH, which can hinder their delivery and bioavailability. nih.govgoogle.com While complexation with sugars like fructose (B13574) or the addition of hydrophilic groups can improve solubility, it remains a key consideration in analogue design. nih.govacs.org

Synthetic Complexity: The synthesis of enantiomerically pure and structurally diverse analogues can be complex and require multi-step procedures, impacting cost and accessibility for research. researchgate.netgoogle.com

Biological Stability: The carbon-boron bond is generally stable, but the boronic acid group can undergo reversible esterification with biological diols, which can affect the compound's pharmacokinetics and target engagement. nih.gov High concentrations of boron can also be toxic to cells, potentially by interfering with amino acid metabolism and inhibiting protein synthesis. plos.org

Analytical Hurdles: Quantifying and tracking these compounds and their various species in vivo non-invasively remains a significant challenge, requiring sophisticated and often expensive analytical instrumentation. nih.gov

Opportunities:

Therapeutic Potential: There is a vast opportunity to expand the therapeutic applications of boron-containing amino alcohols beyond BNCT. Their potential as enzyme inhibitors, particularly for serine proteases, is an area of active research. acs.orgnih.gov

Drug Delivery and Targeting: The ability of boronic acids to interact with sugars on cell surfaces provides a potential mechanism for targeted drug delivery. nih.gov The amino alcohol structure can be recognized by transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, offering a pathway for selective uptake. nih.govkyoto-u.ac.jp

Advanced Materials: The use of these compounds as building blocks for responsive materials, sensors, and separation media is a rapidly growing field. researchgate.net Their incorporation into polymers and nanomaterials could lead to novel diagnostic and theranostic agents.

Chemical Biology Tools: As probes for studying biological systems, this compound and its derivatives can be used to investigate carbohydrate biology, enzyme mechanisms, and cellular transport processes. researchgate.net The continued development of novel synthetic and analytical methods will be crucial to overcoming the challenges and fully realizing the immense opportunities within this class of compounds.

Q & A

Q. What is the role of p-Boronophenylalaninol (BPA-ol) in boron neutron capture therapy (BNCT), and how does it differ from other boron carriers like BPA and BSH?

BPA-ol is a boron-containing amino alcohol synthesized for BNCT, a targeted radiotherapy that leverages the neutron capture reaction of boron-10. Unlike BPA (a boronated amino acid) and BSH (sodium borocaptate), BPA-ol demonstrates distinct pharmacokinetics and tumor uptake. Preclinical studies in EL4 lymphoma and SCC VII squamous cell carcinoma models show comparable boron concentrations for BPA-ol (8.9–9.2 µg/g in SCC VII and EL4 tumors) to BPA and BSH, though its molecular structure may enhance retention in quiescent (Q) tumor cells .

Q. What methodologies are used to evaluate BPA-ol’s efficacy in preclinical tumor models?

Key methods include:

- BrdU labeling : Proliferating (P) cells are labeled with 5-bromo-2'-deoxyuridine (BrdU) via osmotic pumps, enabling differentiation of P and Q cells .

- Micronucleus (MN) assay : Chromosomal aberrations in post-mitotic cells are quantified to assess radiation-induced damage. Q cells show higher baseline MN frequencies than P cells .

- Apoptosis detection : Fluorescence staining or TUNEL assays measure apoptosis frequency, peaking at 6 hours post-irradiation . These methods are applied in murine models (e.g., EL4 and SCC VII tumors) under reactor neutron beams .

Q. How do researchers distinguish between proliferating (P) and quiescent (Q) tumor cells in BNCT studies involving BPA-ol?

BrdU immunofluorescence staining is used to label P cells. Q cells are identified as BrdU-unlabeled populations. Post-irradiation, MN and apoptosis frequencies are measured separately for each subpopulation using flow cytometry or microscopy, with Q cells demonstrating lower radiosensitivity than P cells .

Advanced Research Questions

Q. What contradictions exist in using apoptosis versus micronucleus formation as endpoints for assessing BPA-ol’s therapeutic efficacy?

In EL4 tumors, apoptosis frequency correlates strongly with cell death, while SCC VII tumors rely more on MN formation. For example, EL4 tumors irradiated with BPA-ol show apoptosis frequencies 3× higher than SCC VII tumors, whereas MN frequencies are comparable. This suggests tumor-type-dependent mechanisms of radiation response, necessitating dual endpoint analysis .

Q. How do tirapazamine (TPZ) and mild temperature hyperthermia (MTH) modulate BPA-ol’s efficacy in BNCT?

TPZ, a hypoxia-activated prodrug, synergizes with BPA-ol by selectively targeting hypoxic Q cells. MTH (40°C for 30 minutes) enhances boron uptake by ~15% in tumors. Combined TPZ + MTH reduces the dose-modifying factor (DMF) for Q cells from 2.1 (BPA-ol alone) to 1.4, narrowing sensitivity gaps between P and Q populations .

Q. Why do quiescent (Q) cells exhibit lower normalized MN frequencies than total tumor cells despite higher baseline damage?

Normalized MN frequencies (radiation-induced MN minus background) are lower in Q cells due to their reduced proliferation rates, which limit post-irradiation mitotic entry required for MN formation. Dose-modification factor (DMF) calculations reveal Q cells require 1.5–2× higher radiation doses to achieve equivalent MN frequencies as total cells .

Q. How does BPA-ol’s therapeutic efficacy compare to BPA and BSH when combined with neutron beam energy spectrum variations?

BPA-ol shows higher enhancement ratios (ER = 1.8–2.1) in total cells than BSH (ER = 1.3–1.5) under thermal neutron beams. However, in Q cells, BPA-ol’s ER (1.4–1.6) is comparable to BSH, suggesting structural differences influence subpopulation targeting. Cadmium ratio adjustments in neutron beams further modulate these effects .

Q. What non-radiation-related genotoxic effects are associated with BPA-ol, and how are they controlled in experimental design?

BPA-ol exhibits baseline genotoxicity (e.g., MN frequency = 0.12/cell without irradiation), attributed to its amino alcohol structure. Studies normalize MN/apoptosis data by subtracting non-irradiated controls to isolate radiation-specific effects .

Q. How do tumor microenvironment factors (e.g., hypoxia) influence BPA-ol’s biodistribution and efficacy?

Hypoxia reduces BPA-ol uptake by 20% in Q cells compared to normoxic regions. TPZ mitigates this by targeting hypoxic cells, while MTH improves perfusion and boron delivery. Dual TPZ + MTH increases boron concentration in Q cells by 25% .

Methodological Considerations

Q. What statistical approaches are used to resolve contradictions in radiation sensitivity data across tumor models?

Linear regression models correlate MN/apoptosis frequencies with survival fractions (SF2 values). For example, EL4 tumors show R² = 0.89 for apoptosis vs. SF2, while SCC VII tumors rely on MN-SF2 correlations (R² = 0.92). Sensitivity differences are quantified via DMFs and ANOVA for inter-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.